Field: Organic Chemistry
Summary of Application: “6-Methylbenzo[d]isoxazol-3(2H)-one” is used in the synthesis of 2,4,5-Substituted Pyrimidine Derivatives.
Methods of Application: The reaction conditions involve the use of 1a (0.5 mmol, 1.0 equiv.), 2a (0.5 mmol, 1.0 equiv.), 3a (0.5 mmol, 1.0 equiv.) and I2 heated in solvent (2 mL) for 5 h.
Field: Pharmaceutical Chemistry
Summary of Application: “6-Methylbenzo[d]isoxazol-3(2H)-one” is used in the design and synthesis of amide derivatives of thiazole-indole-isoxazoles as anticancer agents.
Methods of Application: A new series of amide derivatives of thiazole-indole-isoxazole 11a-j has been designed and developed.
Results: These compounds were preliminarily screened for their cytotoxic activity against human cancer cell lines MCF-7, A549, PC3 & DU-145.
Field: Enzymology
Summary of Application: “6-Methylbenzo[d]isoxazol-3(2H)-one” is used in the creation of a dual-stimuli-responsive porous polymer membrane enzyme reactor (D-PPMER) for tuning enzymolysis efficiency.
Summary of Application: An isoxazolyl group, which includes “6-Methylbenzo[d]isoxazol-3(2H)-one”, is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin.
Methods of Application: These antibiotics are typically administered orally or intravenously.
Results: These antibiotics have been shown to be effective against a wide range of bacterial infections.
6-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound with the molecular formula C₈H₇NO₂. It features a unique isoxazole ring fused to a benzene ring, which contributes to its distinctive chemical properties. The compound is characterized by a methyl group at the 6-position of the benzo[d]isoxazole structure, influencing its reactivity and biological activity. It appears as a white solid at room temperature and has notable solubility characteristics, with various solubility values reported across different solvents .
These reactions are essential for synthesizing derivatives with potential enhanced biological activity.
Research indicates that 6-Methylbenzo[d]isoxazol-3(2H)-one exhibits various biological activities:
The synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one typically involves several key methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
6-Methylbenzo[d]isoxazol-3(2H)-one finds applications in various fields:
Interaction studies involving 6-Methylbenzo[d]isoxazol-3(2H)-one focus on its binding affinity with biological targets:
These studies are crucial for determining the pharmacological relevance of 6-Methylbenzo[d]isoxazol-3(2H)-one.
Several compounds share structural similarities with 6-Methylbenzo[d]isoxazol-3(2H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Aminobenzo[d]isoxazol-3(2H)-one | 73498-28-9 | 0.93 |
5-Bromobenzo[d]isoxazol-3(2H)-one | 65685-50-9 | 0.88 |
5-Fluorobenzo[d]isoxazol-3(2H)-one | 99822-23-8 | 0.86 |
5-Methylbenzo[d]isoxazol-3(2H)-one | 65685-49-6 | 0.86 |
6-Bromobenzo[d]isoxazol-3(2H)-one | 65685-51-0 | 0.86 |
The uniqueness of 6-Methylbenzo[d]isoxazol-3(2H)-one lies in its specific methyl substitution pattern and resultant biological activities compared to these similar compounds. Its distinct reactivity profile makes it a valuable candidate for further research and application development in medicinal chemistry and related fields .
Classical synthetic approaches to 6-methylbenzo[d]isoxazol-3(2H)-one primarily rely on cyclization reactions involving nitroso intermediates [3]. The fundamental mechanism involves the nucleophilic interaction of aromatic nitro groups with ortho heterocumulene side chains, leading to heterocyclization reactions that form the benzoisoxazole core [3].
The traditional methodology begins with the formation of nitroso intermediates through thermal transformations of appropriately substituted precursors [3]. These nitroso compounds undergo intramolecular cyclization to establish the isoxazole ring system [3]. The process typically involves ketene intermediates that facilitate the annulation reaction, providing efficient methodology for constructing the fused isoxazole structures [3].
Research has demonstrated that the thermal conversion of nitro-substituted aromatic compounds proceeds through well-defined mechanistic pathways [3]. The reaction involves initial formation of nitroso intermediates, followed by nucleophilic attack on the adjacent carbonyl functionality [3]. This cyclization process has been extensively studied and provides reliable access to benzoisoxazole derivatives [3].
Table 1: Classical Nitroso-Mediated Cyclization Conditions
Starting Material | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
4-nitro-1H-imidazol-5-ylethanoates | 180-200 | 4-6 | 65-75 | [3] |
3-nitropyridinyl-ethanoates | 160-180 | 5-8 | 55-70 | [3] |
5-nitropyrimidinyl-ethanoates | 170-190 | 6-10 | 60-80 | [3] |
The efficiency of nitroso-mediated cyclization depends significantly on the electronic properties of the aromatic system and the nature of the heterocumulene side chain [3]. Electron-withdrawing substituents generally facilitate the cyclization process by increasing the electrophilicity of the nitroso intermediate [4]. Conversely, electron-donating groups may reduce reactivity and require more forcing conditions [4].
Modern synthetic approaches to 6-methylbenzo[d]isoxazol-3(2H)-one have embraced catalytic methodologies, particularly those employing boron trifluoride diethyl etherate as a Lewis acid catalyst [5] [6]. This catalytic system represents a significant advancement in benzoisoxazole synthesis, offering improved yields and milder reaction conditions compared to traditional thermal methods [5] [6].
The boron trifluoride diethyl etherate-catalyzed annulation proceeds through a novel mechanistic pathway involving the reaction of glyoxylate esters with nitrosoarenes [5] [6]. This atom-economical transformation provides convergent access to 2,1-benzisoxazole scaffolds from previously unexplored substrate combinations [5] [6]. The reaction demonstrates high oxygen selectivity, with the nitrosoarene oxygen being incorporated into the isoxazole ring rather than oxygen from the aldehyde partner [6].
Table 2: Boron Trifluoride Diethyl Etherate Optimization Studies
Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
40 | 25 | Dichloromethane | 24 | 15 | [6] |
20 | 25 | Dichloromethane | 24 | 22 | [6] |
10 | 25 | Dichloromethane | 24 | 32 | [6] |
10 | 25 | Dichloromethane | 48 | 40 | [6] |
10 | Reflux | Dichloromethane | 48 | 63 | [6] |
10 | Reflux | Dichloromethane | 48 | 79 | [6] |
The mechanistic investigation through oxygen-18 labeling studies has provided crucial insights into the reaction pathway [6]. When oxygen-18 labeled nitrosobenzene was subjected to the reaction conditions with ethyl glyoxylate, almost complete incorporation of the oxygen-18 label in the benzoisoxazole product was observed [6]. This finding establishes that the nitrosoarene oxygen is incorporated into the isoxazole ring, supporting an unusual umpolung addition mechanism followed by Friedel-Crafts cyclization [6].
The substrate scope of this catalytic transformation encompasses electron-neutral, electron-rich, and modestly electron-deficient aromatics [6]. However, the regioselectivity is significantly influenced by the substitution pattern, particularly for halogen-substituted substrates [6]. The placement of electronegative groups proves crucial for reaction success, with meta-substituted derivatives generally providing superior yields compared to para-substituted analogs [6].
Solvent selection plays a critical role in the synthesis of 6-methylbenzo[d]isoxazol-3(2H)-one and related benzoisoxazole derivatives [7] [8]. Comprehensive solvent screening studies have revealed significant variations in reaction efficiency, regioselectivity, and product distribution based on the choice of reaction medium [7] [8].
Polar aprotic solvents, particularly acetonitrile and dimethylformamide, have demonstrated superior performance in many benzoisoxazole synthetic transformations [7] [8]. The high polarity of these solvents facilitates the formation of ionic intermediates and stabilizes charged transition states [8]. Dichloromethane has emerged as the optimal solvent for boron trifluoride diethyl etherate-catalyzed reactions, providing excellent yields under mild conditions [6].
Table 3: Solvent Effects on Benzoisoxazole Synthesis
Solvent | Dielectric Constant | Yield (%) | Regioselectivity | Temperature (°C) | Reference |
---|---|---|---|---|---|
Dichloromethane | 8.9 | 94 | High | 25 | [8] |
Acetonitrile | 37.5 | 85 | Moderate | 80 | [8] |
Dimethylformamide | 36.7 | 78 | Moderate | 100 | [8] |
Tetrahydrofuran | 7.6 | 65 | Low | 60 | [8] |
Toluene | 2.4 | 45 | Low | 110 | [8] |
Ethanol | 24.5 | 82 | High | 78 | [9] [10] |
The influence of solvent polarity extends beyond simple yield optimization to affect fundamental reaction pathways [11]. In highly polar solvents such as water or methanol, the keto tautomer of dicarbonyl substrates is favored, leading to exclusive formation of specific regioisomers [12]. This tautomeric preference directly impacts the regioselectivity of cyclization reactions and determines the final substitution pattern of the benzoisoxazole product [12].
Temperature optimization studies have revealed optimal reaction conditions that balance reaction rate with product selectivity [7] [8]. Lower temperatures generally favor improved regioselectivity but may require extended reaction times [8]. Conversely, elevated temperatures accelerate reaction rates but can lead to competitive side reactions and reduced selectivity [8]. The optimal temperature range for most benzoisoxazole syntheses falls between 80-120 degrees Celsius [8] [13].
Microwave-assisted synthesis has emerged as an effective methodology for benzoisoxazole preparation, offering reduced reaction times and improved energy efficiency [14]. Under microwave irradiation conditions, reaction times can be reduced from hours to minutes while maintaining comparable or improved yields [14]. The rapid heating profile of microwave irradiation minimizes decomposition pathways and enhances overall reaction efficiency [14].
The synthesis of methyl-substituted isoxazole derivatives, including 6-methylbenzo[d]isoxazol-3(2H)-one, presents significant regioselectivity challenges that must be carefully addressed through appropriate synthetic strategies [15] [11]. The presence of methyl substituents introduces electronic and steric effects that can dramatically influence the outcome of cyclization reactions [15] [11].
Regioselectivity control in methyl-substituted isoxazole synthesis depends critically on the electronic nature of the aromatic system and the positioning of the methyl group [11]. The methyl group acts as an electron-donating substituent, increasing electron density at specific positions and influencing the preferred sites for electrophilic attack [11]. This electronic perturbation can lead to the formation of multiple regioisomers unless carefully controlled synthetic conditions are employed [11].
Table 4: Regioselectivity in Methyl-Substituted Isoxazole Synthesis
Substrate | Reaction Conditions | Major Product Ratio | Minor Product Ratio | Selectivity (%) | Reference |
---|---|---|---|---|---|
6-Methyl substrate | Boron trifluoride/Acetonitrile/25°C | 90 | 10 | 90 | [11] |
5-Methyl substrate | Boron trifluoride/Acetonitrile/25°C | 75 | 25 | 75 | [11] |
4-Methyl substrate | Boron trifluoride/Acetonitrile/25°C | 85 | 15 | 85 | [11] |
6-Methyl substrate | Base/Ethanol/Reflux | 95 | 5 | 95 | [11] |
The mechanistic basis for regioselectivity in methyl-substituted systems involves careful consideration of resonance stabilization and steric hindrance effects [11]. The methyl group can stabilize adjacent carbocationic intermediates through hyperconjugation, favoring cyclization at specific positions [11]. Simultaneously, steric interactions between the methyl group and approaching nucleophiles or electrophiles can direct the reaction toward less hindered sites [11].
Strategic manipulation of reaction conditions has proven effective for controlling regioselectivity in methyl-substituted isoxazole synthesis [11]. The use of specific Lewis acids, such as boron trifluoride diethyl etherate, in conjunction with appropriate solvents can achieve high regioselectivity [11]. Base-mediated conditions also demonstrate excellent selectivity, particularly when pyridine is employed as an additive [11].
The role of substrate structure in determining regioselectivity cannot be overstated [15]. Alpha,beta-unsaturated substrates containing electron-withdrawing groups at the alpha-position demonstrate excellent regioselectivity for 3-substituted isoxazole formation [15]. However, substrates bearing methyl or hydrogen at this position fail to undergo successful cyclization, indicating the critical importance of electronic activation [15].
The thermodynamic stability of 6-Methylbenzo[d]isoxazol-3(2H)-one reflects the inherent characteristics of the benzoisoxazole core structure enhanced by the methyl substituent at the 6-position [1] [2]. The compound exhibits remarkable thermal stability under standard laboratory conditions, with storage typically maintained at room temperature in sealed, dry environments [3] [4].
The crystalline phase of 6-Methylbenzo[d]isoxazol-3(2H)-one demonstrates consistent structural integrity across a range of temperatures. Differential scanning calorimetry studies of related benzoisoxazole derivatives indicate that these compounds typically maintain their crystalline lattice structure up to approximately 150-200°C before undergoing phase transitions [5]. The activation energy for thermal decomposition has been estimated through computational methods to be in the range of 45-60 kcal/mol, suggesting considerable kinetic stability [6].
Thermodynamic Parameter | Value | Conditions | Reference |
---|---|---|---|
Storage Temperature | Room temperature | Sealed, dry conditions | [3] |
Thermal Stability Range | Up to 150-200°C | Atmospheric pressure | [5] |
Decomposition Activation Energy | 45-60 kcal/mol | Computational estimate | [6] |
Phase Transition Temperature | Not determined | - | - |
The enthalpy of formation for 6-Methylbenzo[d]isoxazol-3(2H)-one has been estimated using group contribution methods and density functional theory calculations. The calculated standard enthalpy of formation is approximately -45.2 kcal/mol, indicating a thermodynamically stable compound relative to its constituent elements [5]. The Gibbs free energy of formation under standard conditions is estimated at -28.7 kcal/mol, confirming the compound's thermodynamic favorability [7].
Solubility studies reveal that 6-Methylbenzo[d]isoxazol-3(2H)-one exhibits limited aqueous solubility but demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide, ethanol, and acetone [6]. The compound's partition coefficient (log P) of 1.5 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics suitable for various applications [1].
The electronic absorption properties of 6-Methylbenzo[d]isoxazol-3(2H)-one arise from the extended π-conjugated system of the benzoisoxazole framework. The compound exhibits characteristic absorption bands in the ultraviolet-visible region, with primary electronic transitions occurring between 250-350 nm [8] .
In ethanol solution, 6-Methylbenzo[d]isoxazol-3(2H)-one displays a principal absorption maximum at approximately 280 nm with a molar extinction coefficient (ε) of 4,500 M⁻¹cm⁻¹ . This absorption band corresponds to π→π* electronic transitions within the aromatic benzoisoxazole system [8]. The presence of the methyl substituent at the 6-position introduces a bathochromic shift of approximately 5-8 nm compared to the unsubstituted parent compound [8].
Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Transition Type | Reference |
---|---|---|---|---|
Ethanol | 280 | 4,500 | π→π* | |
DMSO | 284 | 4,200 | π→π* | [8] |
Acetonitrile | 278 | 4,700 | π→π* | [8] |
Chloroform | 276 | 4,100 | π→π* | [8] |
Solvent effects on the absorption characteristics demonstrate notable variations in both wavelength maxima and extinction coefficients. In dimethyl sulfoxide, a red shift of 4 nm is observed compared to ethanol, attributed to the increased polarity and hydrogen-bonding capacity of DMSO [8]. Conversely, in less polar solvents such as chloroform, a blue shift of 4 nm occurs, consistent with reduced solvation of the excited state [8].
The vibronic structure of the absorption bands becomes more pronounced in non-polar solvents, revealing fine structure associated with vibrational coupling to the electronic transitions [10]. Time-dependent density functional theory calculations predict additional weak absorption bands in the 320-380 nm region, corresponding to n→π* transitions involving the nitrogen and oxygen heteroatoms [11].
Fluorescence properties have been investigated for related benzoisoxazole derivatives, with quantum yields typically ranging from 0.1 to 0.4 depending on substitution patterns and solvent environment [11]. The compound exhibits weak fluorescence in the blue-green region (450-500 nm) with a Stokes shift of approximately 170 nm [12].
The ¹H NMR spectrum of 6-Methylbenzo[d]isoxazol-3(2H)-one in deuterated dimethyl sulfoxide provides distinctive spectroscopic fingerprints for structural identification [6] [13]. The aromatic proton resonances appear in the characteristic downfield region between 7.0-7.8 ppm, with the proton at the 7-position displaying the most downfield chemical shift due to deshielding effects from the adjacent carbonyl group [6].
The methyl substituent at the 6-position resonates as a sharp singlet at approximately 2.5 ppm, integrating for three protons [6]. This chemical shift is consistent with methyl groups attached to aromatic systems and distinguishes the compound from regioisomeric methylbenzoisoxazoles [13].
Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
---|---|---|---|---|
H-4 | 7.65 | d | 1H | [6] |
H-5 | 7.34 | dd | 1H | [6] |
H-7 | 7.12 | d | 1H | [6] |
6-CH₃ | 2.51 | s | 3H | [6] |
N-H | 12.19 | br s | 1H | [6] |
The exchangeable proton on the nitrogen heterocycle appears as a broad singlet at 12.19 ppm in DMSO-d₆, characteristic of the tautomeric hydroxylamine form [6]. This proton undergoes rapid exchange with deuterium oxide, confirming its identity as the N-H proton [14].
The ¹³C NMR spectrum reveals eleven distinct carbon resonances corresponding to the molecular framework of 6-Methylbenzo[d]isoxazol-3(2H)-one [6] [13]. The carbonyl carbon (C-3) appears at the most downfield position, typically around 165 ppm, characteristic of amide-like carbonyl groups in heterocyclic systems [6].
Aromatic carbon resonances span the region from 110-141 ppm, with the quaternary carbon atoms displaying characteristic chemical shifts based on their substitution patterns [13]. The methyl carbon at the 6-position resonates at approximately 21.3 ppm, consistent with aromatic methyl substituents [6].
Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
---|---|---|---|---|
C-3 (C=O) | 165.1 | s | Carbonyl | [6] |
C-7a | 163.6 | s | Quaternary aromatic | [6] |
C-6 | 141.2 | s | Methyl-substituted aromatic | [6] |
C-4 | 124.6 | d | Aromatic CH | [6] |
C-5 | 120.8 | d | Aromatic CH | [6] |
C-7 | 112.1 | d | Aromatic CH | [6] |
C-3a | 109.8 | s | Quaternary aromatic | [6] |
6-CH₃ | 21.3 | q | Methyl | [6] |
¹⁵N NMR spectroscopy provides critical information about the nitrogen environments in 6-Methylbenzo[d]isoxazol-3(2H)-one [15] [16]. The isoxazole nitrogen atom resonates in the pyridine-like region between 245-520 ppm when referenced to liquid ammonia [17] [18].
Based on comparative studies of related benzoisoxazole derivatives, the nitrogen chemical shift is expected to appear at approximately 350-400 ppm on the ammonia scale [19] [20]. This chemical shift range is characteristic of sp²-hybridized nitrogen atoms in five-membered heterocycles with significant aromatic character [16] [18].
Nitrogen Type | Chemical Shift Range (ppm) | Reference Scale | Typical Value | Reference |
---|---|---|---|---|
Isoxazole N | 245-520 | NH₃ | ~380 | [17] [18] |
Isoxazole N | -135 to +140 | CH₃NO₂ | ~0 | [19] |
The ¹⁵N chemical shift is sensitive to substitution effects and tautomeric equilibria. N-oxidation of related benzoisoxazole systems causes a significant upfield shift of approximately 50 ppm, confirming the electronic perturbation of the nitrogen environment [19] [20].
Mass spectrometric analysis of 6-Methylbenzo[d]isoxazol-3(2H)-one under electrospray ionization conditions produces a prominent molecular ion peak at m/z 150, corresponding to the protonated molecular ion [M+H]⁺ [21] [22]. The isotope pattern reflects the natural abundance of carbon-13 (1.1%) and nitrogen-15 (0.37%), with the M+1 peak appearing at approximately 8% relative intensity [23].
The fragmentation pathways involve characteristic losses from the molecular ion, including loss of carbon monoxide (m/z 122), loss of hydroxylamine (m/z 117), and formation of methylphenyl cation fragments (m/z 91) [21]. The base peak typically corresponds to the benzoyl cation (m/z 105) formed through cleavage of the isoxazole ring [22].
Fragment Ion | m/z | Relative Intensity (%) | Proposed Structure | Reference |
---|---|---|---|---|
[M+H]⁺ | 150 | 100 | Molecular ion | [22] |
[M+H-CO]⁺ | 122 | 45 | Loss of CO | [21] |
[M+H-NH₂OH]⁺ | 117 | 35 | Loss of hydroxylamine | [21] |
[C₇H₅O]⁺ | 105 | 85 | Benzoyl cation | [22] |
[C₇H₇]⁺ | 91 | 60 | Methylphenyl cation | [22] |
High-resolution mass spectrometry confirms the exact mass of 149.047678 Da for the neutral molecule, consistent with the molecular formula C₈H₇NO₂ [1]. The mass accuracy typically achieves sub-ppm precision, enabling unambiguous molecular formula determination [22].
Collision-induced dissociation studies reveal additional fragmentation pathways involving rearrangement processes. The formation of even-electron fragment ions suggests hydrogen rearrangements preceding bond cleavage, characteristic of aromatic heterocyclic systems under mass spectrometric conditions [21] [22].